molecular formula C17H18O4 B267636 3-Methylphenyl 4-(2-methoxyethoxy)benzoate

3-Methylphenyl 4-(2-methoxyethoxy)benzoate

Cat. No. B267636
M. Wt: 286.32 g/mol
InChI Key: WCXVISUOSBWZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylphenyl 4-(2-methoxyethoxy)benzoate, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of indazole-based synthetic cannabinoids and is structurally similar to other popular synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.

Mechanism of Action

3-Methylphenyl 4-(2-methoxyethoxy)benzoate acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of physiological and biochemical effects. The activation of the CB1 receptor is responsible for the psychoactive effects of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate, while the activation of the CB2 receptor is responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate are similar to those of other synthetic cannabinoids. It produces a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. It also produces physical effects such as increased heart rate, blood pressure, and body temperature. Long-term use of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate can lead to addiction, withdrawal symptoms, and other adverse health effects.

Advantages and Limitations for Lab Experiments

3-Methylphenyl 4-(2-methoxyethoxy)benzoate has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. It has potent psychoactive effects, making it an ideal candidate for studying the effects of synthetic cannabinoids on the human body. However, the use of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate in lab experiments is limited by its potential for abuse and its adverse health effects. Researchers must take precautions to ensure the safety of themselves and their subjects when working with 3-Methylphenyl 4-(2-methoxyethoxy)benzoate.

Future Directions

There are several future directions for research on 3-Methylphenyl 4-(2-methoxyethoxy)benzoate. One area of interest is its potential as a therapeutic agent for various diseases. Studies have shown that synthetic cannabinoids can be effective in treating conditions such as chronic pain, epilepsy, and multiple sclerosis. Another area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Research in this area could lead to the discovery of new drugs that can be used to treat a range of diseases.

Synthesis Methods

The synthesis of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate involves the reaction of 3-methylphenylboronic acid with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 3-Methylphenyl 4-(2-methoxyethoxy)benzoate.

Scientific Research Applications

3-Methylphenyl 4-(2-methoxyethoxy)benzoate has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used in animal models to study its effects on the endocannabinoid system and its potential as a therapeutic agent for various diseases. 3-Methylphenyl 4-(2-methoxyethoxy)benzoate has also been used in forensic toxicology to detect its presence in biological samples and to determine its role in drug-related deaths.

properties

Product Name

3-Methylphenyl 4-(2-methoxyethoxy)benzoate

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(3-methylphenyl) 4-(2-methoxyethoxy)benzoate

InChI

InChI=1S/C17H18O4/c1-13-4-3-5-16(12-13)21-17(18)14-6-8-15(9-7-14)20-11-10-19-2/h3-9,12H,10-11H2,1-2H3

InChI Key

WCXVISUOSBWZFT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OCCOC

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

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